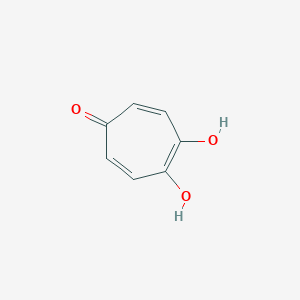

5-Hydroxytropolone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Hydroxytropolone is a useful research compound. Its molecular formula is C7H6O3 and its molecular weight is 138.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiviral Activity

5-Hydroxytropolone has shown promising antiviral properties, particularly against herpes simplex viruses (HSV-1 and HSV-2). In a study involving 26 synthetic α-hydroxytropolones, most compounds inhibited HSV replication effectively at concentrations as low as 5 μM. The two most potent inhibitors exhibited 50% effective concentrations (EC50) ranging from 81 to 210 nM and demonstrated efficacy against acyclovir-resistant strains. The therapeutic index for these compounds was notably high, indicating a favorable safety profile for further development as anti-HSV agents .

Anticancer Properties

Research has indicated that α-hydroxytropolones, including this compound, possess anticancer properties. In animal studies using mice with tumors derived from B16 cells, treatment with α-hydroxytropolones significantly increased survival rates compared to untreated controls. For instance, a dosage of 1.3 mg/kg/day resulted in a median survival time of 29 days, nearly doubling that of untreated mice . The mechanism behind this activity is thought to involve the inhibition of metalloenzymes critical for cancer cell proliferation.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity. It has been identified as a potential lead compound for treating infections caused by various pathogens, including bacteria and malaria parasites. The compound's ability to sequester divalent cations in the active sites of metalloenzymes contributes to its antimicrobial efficacy . For example, preliminary studies indicated that certain derivatives showed significant activity against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Recent studies have explored synthetic routes to produce polysubstituted derivatives of α-hydroxytropolones, which may enhance their selectivity and potency against specific targets . The development of efficient synthetic methodologies has opened avenues for further SAR investigations that could lead to more effective derivatives with reduced toxicity profiles.

Biochemical Properties

In addition to its biological activities, this compound exhibits interesting biochemical properties that warrant further investigation. Studies using fluorescence-dip infrared spectroscopy have recorded the ground-state infrared spectra of its syn and anti conformers, providing insights into its molecular behavior under different conditions . Furthermore, theoretical calculations have explored the photoisomerization dynamics of this compound, revealing two stable conformers that exist in thermal equilibrium .

Análisis De Reacciones Químicas

Photoisomerization

5-Hydroxytropolone undergoes photoisomerization, a process where the molecule rearranges its structure upon absorbing light . Studies have identified two reaction coordinates involved in this process: 2-OH tunneling and 5-OH torsion .

Ab initio calculations have been employed to explore the ground-state potential energy surface for the syn–anti photoisomerization reaction of this compound. These calculations involve Hartree-Fock (HF) and perturbation theory to determine stationary points on the two-dimensional surface associated with the reaction coordinates. By expanding intrinsic and direct reaction coordinates in the basis set of normal coordinates, researchers can identify which normal coordinates are important in promoting the reaction via hydrogen-atom tunneling or O–H torsion .

One in-plane mode, calculated at 348 cm⁻¹, exhibits a large coefficient of expansion along both intrinsic and direct reaction coordinates, suggesting its significance in the photoisomerization process .

Reactions with Electrophiles

This compound can undergo electrophilic substitution reactions due to its electron-rich aromatic ring. For example, treating tropolone with potassium persulfate yields this compound . Electrophiles tend to attack the positions ortho and para to the hydroxyl group, directing further substitution .

Metal Coordination

α-Hydroxytropolones, including this compound, can coordinate with metal ions . The hydroxyl groups on the tropolone ring play a crucial role in binding to metals. This capability is significant in the context of inhibiting enzymes like inositol monophosphatase, where the hydroxyls facilitate binding to metal centers within the enzyme .

Aldol Reactions

While this compound itself may not directly participate in aldol reactions, the carbonyl group on the tropolone ring can undergo aldol-like reactions under appropriate conditions. Aldol reactions typically involve the combination of two carbonyl compounds to form a β-hydroxy aldehyde or ketone .

Antiviral Activity

Modified α-hydroxytropolones, including derivatives of this compound, exhibit antiviral activity at non-cytotoxic concentrations . These compounds can inhibit HIV-1 reverse transcriptase (RT), an enzyme essential for viral replication. Structural analysis has revealed that these compounds bind to the RNase H active site of RT, coordinating with divalent cations and interfering with enzyme function .

Inhibition of RNase H Activity by α-Hydroxytropolones

| Compound | RNase H IC50 (µM) | Anti-HIV EC50 (µM) | Cytotoxicity CC50 (µM) |

|---|---|---|---|

| 1 | 1.9 ± 0.2 | n.p. | > 50 |

| 2 | 0.51 ± 0.10 | 21.2 | > 50 |

| 3 | 0.68 ± 0.03 | 6.9 | 26.1 |

| Manicol | 0.6 |

n.p. = no protective effect on cytopathicity of virus

Mode-Selective Photoisomerization

This compound displays mode-selective photoisomerization, where specific vibrational modes influence the isomerization process . The accessibility of excited-state levels with mixed syn–anti character enables efficient and reversible isomerization of this compound in a mode-specific manner. Analysis of dispersed emission identifies a "promoter" vibrational mode W, with syn (anti) ground-state frequency 336 (337) cm⁻¹, which appears to play a key role in coupling syn and anti levels .

These reactions and activities highlight the versatility of this compound in chemical and biological applications.

Propiedades

Número CAS |

15852-34-3 |

|---|---|

Fórmula molecular |

C7H6O3 |

Peso molecular |

138.12 g/mol |

Nombre IUPAC |

4,5-dihydroxycyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C7H6O3/c8-5-1-3-6(9)7(10)4-2-5/h1-4,9-10H |

Clave InChI |

RHKLONPUIWSHCD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=CC1=O)O)O |

SMILES canónico |

C1=CC(=C(C=CC1=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.